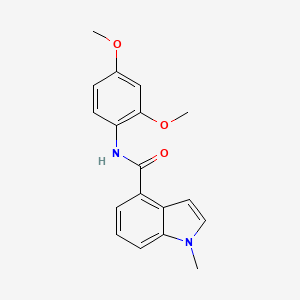![molecular formula C12H19NO2 B6082786 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6082786.png)
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a type of cyclohexanedione derivative that has been synthesized through a variety of methods, and its mechanism of action has been explored in detail.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may work by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant effects, which may help protect against oxidative stress. This compound has also been shown to modulate the activity of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione. One area of research is the development of new synthesis methods that can produce this compound in a more efficient and cost-effective manner. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione can be achieved through a variety of methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and formaldehyde. This reaction results in the formation of this compound, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and paraformaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(propyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h8,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAVWFSFAGSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
phosphonium bromide](/img/structure/B6082718.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)
![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)
![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)
![6-amino-5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6082778.png)
![4-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6082797.png)